1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol is an organic compound that features a phenyl group, a trimethylsilyl group, and a penta-1,4-dien-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol typically involves the reaction of a phenyl-substituted alkyne with a trimethylsilyl-protected dienol. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and facilitate the nucleophilic attack on the dienol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol involves its interaction with molecular targets and pathways. The phenyl group and trimethylsilyl group contribute to its reactivity and ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one: Similar structure but with a ketone functional group instead of an alcohol.
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar backbone but with an alkyne group instead of a diene.
1,5-Diphenyl-1,4-pentadien-3-ol: Similar backbone but with an additional phenyl group.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol is unique due to its combination of a phenyl group, a trimethylsilyl group, and a penta-1,4-dien-3-ol backbone. This unique structure imparts specific reactivity and properties that make it valuable in various scientific research applications .
Eigenschaften
CAS-Nummer |
81256-03-3 |
---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C14H20OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12,14-15H,1-3H3 |
InChI-Schlüssel |
DWYJTCPRCMXMBB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.